An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Fluoro-3-pyridinyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Fluoro-3-pyridinyl)benzoic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent.[1][2] These intrinsic characteristics govern a molecule's behavior from the moment of administration through its journey to the target site, influencing its absorption, distribution, metabolism, and excretion (ADME).[3] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(6-Fluoro-3-pyridinyl)benzoic acid (CAS No. 928658-24-6), a heterocyclic aromatic compound with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also detailed, field-proven experimental protocols for their determination. By elucidating the "why" behind the "how," we aim to equip researchers with the knowledge to critically evaluate this and similar molecules within their drug discovery pipelines.
Molecular Structure and Identity
A foundational understanding of 4-(6-Fluoro-3-pyridinyl)benzoic acid begins with its molecular identity.
Chemical Structure:
Caption: Chemical structure of 4-(6-Fluoro-3-pyridinyl)benzoic acid.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 928658-24-6 | [4][5] |
| Molecular Formula | C12H8FNO2 | [5] |
| Molecular Weight | 217.20 g/mol | [5] |
Physicochemical Properties and Their Significance in Drug Discovery
The journey of a drug from administration to its site of action is a complex process governed by its physicochemical properties. These properties dictate the molecule's ability to navigate the diverse environments within the human body.
Melting Point
The melting point of a solid crystalline compound is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property that provides insights into the purity and crystalline nature of the compound. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
This method relies on the visual observation of the phase transition of a small sample heated in a capillary tube.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 4-(6-Fluoro-3-pyridinyl)benzoic acid is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample until a small amount enters the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[6]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Initial Heating: If the approximate melting point is unknown, a rapid heating rate is used to obtain a rough estimate. For a known compound, the sample is heated rapidly to about 20°C below the expected melting point.[7]
-
Slow Heating and Observation: The heating rate is then slowed to 1-2°C per minute. The sample is observed through the magnifying lens.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]
Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.[1]
Experimental Protocol: Kinetic Solubility Assay by Turbidimetry
This high-throughput method assesses the solubility of a compound by measuring the turbidity that results from its precipitation out of a solution.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
Instrument Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10). [8]2. Sample Preparation: A precise amount of 4-(6-Fluoro-3-pyridinyl)benzoic acid is dissolved in a suitable solvent, often a co-solvent system like water/methanol for compounds with limited aqueous solubility, to a known concentration (e.g., 1 mM). The solution is made acidic (e.g., to pH 2) with a standardized strong acid (e.g., HCl). [8]3. Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments. [8]4. pH Measurement: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Lipophilicity (logP)
Lipophilicity, or "fat-loving," describes a compound's affinity for a nonpolar environment. It is a critical factor in drug disposition, influencing membrane permeability, plasma protein binding, and metabolic clearance. [6]The octanol-water partition coefficient (P) is the standard measure of lipophilicity, and its logarithm (logP) is commonly used.
Experimental Protocol: logP Determination by the Shake-Flask Method
This traditional and reliable method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase. [9]
Caption: Workflow for logP Determination by the Shake-Flask Method.
Step-by-Step Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer for ionizable compounds) are mixed and shaken overnight to ensure mutual saturation. The phases are then separated.
-
Sample Preparation: A known amount of 4-(6-Fluoro-3-pyridinyl)benzoic acid is dissolved in the pre-saturated n-octanol.
-
Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the pre-saturated aqueous phase in a sealed container.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Summary of Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 4-(6-Fluoro-3-pyridinyl)benzoic acid.
Table 2: Physicochemical Data for 4-(6-Fluoro-3-pyridinyl)benzoic acid
| Property | Value | Method |
| Molecular Weight | 217.20 g/mol | Calculated |
| Melting Point | To be determined | Capillary Method |
| Aqueous Solubility | To be determined | Kinetic Turbidimetry |
| pKa | Predicted: ~4.0-4.5 | Potentiometric Titration |
| logP | To be determined | Shake-Flask Method |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
Note: The predicted pKa is based on the known pKa of 4-fluorobenzoic acid (4.14) and the electron-withdrawing nature of the pyridine ring.
Spectral Characterization
Spectroscopic techniques are essential for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-25 mg of 4-(6-Fluoro-3-pyridinyl)benzoic acid is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. [3]2. Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. [10]3. Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS). [3] Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons on both the benzoic acid and pyridine rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film)
-
Sample Preparation: A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride). [11]2. Film Formation: A drop of the solution is placed on an IR-transparent salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. [11]3. Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Expected Spectral Features:
-
A broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. [12]* A strong C=O stretching band for the carboxylic acid around 1680-1710 cm⁻¹. [12][13]* C-F stretching vibrations.
-
Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography. [14]2. Ionization: The sample solution is passed through a heated capillary to which a high voltage is applied, generating charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte. [15]3. Mass Analysis: The ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Spectral Features:
-
A prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode.
Conclusion
The physicochemical properties of 4-(6-Fluoro-3-pyridinyl)benzoic acid, as outlined in this guide, provide a critical foundation for its evaluation as a potential drug candidate. The provided experimental protocols offer a robust framework for the empirical determination of these key parameters. A comprehensive understanding of its solubility, pKa, and lipophilicity is essential for predicting its in vivo behavior and for guiding further optimization efforts in the drug discovery process.
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